(3-Cyclopropylisoxazol-5-yl)methanol

Description

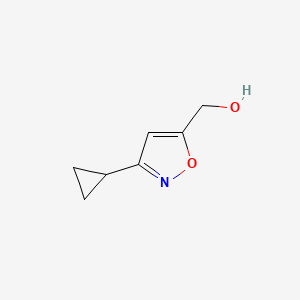

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-6-3-7(8-10-6)5-1-2-5/h3,5,9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAGCRJDUAYEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121604-45-3 | |

| Record name | (3-cyclopropyl-1,2-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Cyclopropylisoxazol-5-yl)methanol chemical properties

An In-depth Technical Guide to (3-Cyclopropylisoxazol-5-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a cyclopropyl group and a hydroxymethyl group attached to an isoxazole ring. While specific experimental data for this exact isomer is limited in publicly available literature, data for the related isomer, (5-Cyclopropyl-3-isoxazolyl)methanol (CAS Number: 1060817-48-2), is available and provides insight into the general characteristics of this class of compounds.[1]

Table 1: General Chemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| Physical Form | Liquid |

| CAS Number | 1060817-48-2 (for isomer) | |

Table 2: Structural Identifiers (for isomer (5-Cyclopropyl-3-isoxazolyl)methanol)

| Identifier Type | Identifier | Source |

|---|---|---|

| SMILES | OCC1=NOC(C2CC2)=C1 | |

| InChI | 1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2 |

| InChI Key | NUYRQGMZXHHVQB-UHFFFAOYSA-N | |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the functional groups present, characteristic spectral data can be predicted.

Table 3: Predicted Mass Spectrometry Data Predicted collision cross-section (CCS) values for the protonated adduct [M+H]⁺ of a C₇H₉NO₂ isomer are available.[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 142.08626 | 128.4 |

| [M+Na]⁺ | 164.06820 | 138.1 |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the O-H and C-O stretching vibrations from the methanol group, as well as vibrations associated with the isoxazole and cyclopropyl rings. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of O-H stretching vibrations, often broadened by hydrogen bonding.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the cyclopropyl ring, the methylene protons of the methanol group, the isoxazole ring proton, and the hydroxyl proton would be visible.

-

¹³C NMR: Distinct signals for the carbons of the cyclopropyl group, the methylene carbon, and the carbons of the isoxazole ring would be expected.

Synthesis and Experimental Protocols

The synthesis of (3-substituted-isoxazol-5-yl)methanol derivatives is often achieved through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne, such as propargyl alcohol.[3][4] The following is a proposed experimental protocol for the synthesis of this compound.

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

-

To a solution of cyclopropanecarboxaldehyde in a suitable solvent like pyridine, add hydroxylamine hydrochloride.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the oxime.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is worked up by extraction with an organic solvent and washed to remove impurities.

-

-

Step 2: [3+2] Cycloaddition

-

The cyclopropanecarboxaldehyde oxime is dissolved in a solvent such as CCl₄ or CH₂Cl₂.[3]

-

Propargyl alcohol is added to the mixture.

-

An aqueous solution of sodium hypochlorite (NaOCl) is added dropwise to the stirred reaction mixture. The NaOCl facilitates the in situ generation of cyclopropyl nitrile oxide from the oxime.

-

The nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with the triple bond of propargyl alcohol to form the isoxazole ring.

-

The reaction is typically stirred for 24-48 hours at elevated temperatures (e.g., 70°C).[3]

-

-

Step 3: Product Isolation and Purification

-

After the reaction is complete, the mixture is cooled and the organic layer is separated.

-

The organic phase is washed with water and brine, then dried over an anhydrous salt like sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Final purification is achieved through column chromatography on silica gel to afford pure this compound.

-

Biological and Pharmacological Relevance

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[3][4] These activities include anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The isoxazole ring acts as a versatile scaffold that can be modified to enhance physicochemical properties and biological targeting.[4] While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential for investigation in drug discovery programs.

Caption: Biological potential of the isoxazole scaffold in drug discovery.

Safety and Handling

For the isomer (5-Cyclopropyl-3-isoxazolyl)methanol, the following safety information is provided. It is prudent to handle this compound with similar precautions.

-

Hazard Pictograms: GHS06 (Toxic)

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed)

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

-

Hazard Classifications: Acute Toxicity 3 (Oral)

Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. 1060817-48-2|(5-Cyclopropylisoxazol-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. PubChemLite - (3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol (C7H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

An In-depth Technical Guide to (3-Cyclopropylisoxazol-5-yl)methanol

This technical guide provides a comprehensive overview of (3-Cyclopropylisoxazol-5-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development. This document collates available data on its chemical properties, outlines a detailed experimental protocol for its synthesis, and discusses the broader biological context of isoxazole-containing compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited, data for its positional isomer, (5-Cyclopropyl-3-isoxazolyl)methanol, is available and provides valuable insights into the characteristics of this class of compounds.

Table 1: Chemical Identifiers and Properties of (5-Cyclopropyl-3-isoxazolyl)methanol

| Property | Value | Source |

| CAS Number | 1060817-48-2 | [1] |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| MDL Number | MFCD11053969 | |

| PubChem Substance ID | 329775363 | |

| InChI Key | NUYRQGMZXHHVQB-UHFFFAOYSA-N | |

| SMILES | OCC1=NOC(C2CC2)=C1 | |

| Physical Form | Liquid |

Table 2: Safety Information for (5-Cyclopropyl-3-isoxazolyl)methanol

| Hazard Information | Classification | Source |

| GHS Pictogram | GHS06 (Toxic) | |

| Signal Word | Danger | |

| Hazard Statement(s) | H301 (Toxic if swallowed) | |

| Precautionary Statement(s) | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) | |

| Hazard Class | Acute Toxicity 3 (Oral) | |

| Storage Class | 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects) |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not directly available in the cited literature. However, a well-established method for the synthesis of structurally similar 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. The following protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and can be applied to the synthesis of the target compound by substituting the starting aldehyde.[2][3][4]

Experimental Protocol: A Representative Synthesis

This two-step protocol outlines the synthesis of a 3-substituted-5-hydroxymethylisoxazole.

Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

-

To a 25 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxaldehyde (equivalent to 8 mmol), hydroxylamine hydrochloride (2.5 mg), and 8 mL of pyridine.

-

The reaction mixture is refluxed for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is extracted with ethyl acetate and washed with distilled water.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the cyclopropanecarboxaldehyde oxime.

Step 2: [3+2] Cycloaddition to form this compound

-

In a 25 mL two-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the cyclopropanecarboxaldehyde oxime from Step 1 (equivalent to 8 mmol) and propargyl alcohol (3 mL, 2 mmol) in 5 mL of carbon tetrachloride.

-

Slowly add 12 mL of 5% sodium hypochlorite (NaOCl) solution dropwise through the dropping funnel.

-

The reaction mixture is stirred vigorously at 70°C for 48 hours.

-

After completion, the reaction mixture is transferred to a separatory funnel, and the organic phase is separated.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Synthesis Workflow Diagram

Caption: A workflow for the two-step synthesis of the target compound.

Biological and Pharmacological Context

While no specific biological activity or mechanism of action has been documented for this compound, the isoxazole scaffold is a well-recognized pharmacophore in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The incorporation of a cyclopropyl group can further influence the compound's metabolic stability and binding affinity to biological targets.

Potential Therapeutic Relevance

Given the broad bioactivity of isoxazoles, this compound could be a valuable building block or lead compound in drug discovery programs targeting various diseases. For instance, a more complex molecule containing a 5-cyclopropylisoxazol moiety has been identified as a specific inhibitor of RET kinase, a target in certain types of cancer.[6] This suggests that the cyclopropylisoxazole fragment may be amenable to incorporation into kinase inhibitor scaffolds.

Generalized Signaling Pathway for a Bioactive Compound

Due to the lack of specific data for this compound, the following diagram illustrates a generalized signaling pathway that a hypothetical bioactive compound might modulate. This is a representative model and does not depict a known pathway for the title compound.

Caption: A hypothetical signaling cascade for a bioactive molecule.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific data on its biological activity is currently lacking, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the biological screening of this compound to elucidate its mechanism of action and potential therapeutic targets.

References

- 1. 1060817-48-2|(5-Cyclopropylisoxazol-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. Mechanism of action of methanol oxidase, reconstitution of methanol oxidase with 5-deazaflavin, and inactivation of methanol oxidase by cyclopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

Unveiling the Molecular Weight of (3-Cyclopropylisoxazol-5-yl)methanol: A Technical Overview

For Immediate Release

This technical guide provides a detailed breakdown of the molecular weight of the chemical compound (3-Cyclopropylisoxazol-5-yl)methanol, a molecule of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the compound's molecular formula and presents a comprehensive calculation of its molecular weight based on the atomic weights of its constituent elements.

Molecular Composition and Weight

The molecular formula for this compound has been determined to be C₇H₉NO₂. Based on this composition, the molecular weight is calculated to be approximately 139.15 g/mol .

A detailed summary of the atomic composition and the contribution of each element to the overall molecular weight is presented in the table below.

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011[1] | 84.077 |

| Hydrogen | H | 9 | 1.008[2][3][4][5][6] | 9.072 |

| Nitrogen | N | 1 | 14.007[7][8][9][10] | 14.007 |

| Oxygen | O | 2 | 15.999[11][12][13][14][15] | 31.998 |

| Total | 139.154 |

Note: The total molecular weight is the sum of the mass contributions of each element.

Methodology

The molecular weight was determined through a computational method based on the established molecular formula. The standard atomic weights of carbon, hydrogen, nitrogen, and oxygen, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), were utilized for this calculation. The molecular formula was deduced from the compound's nomenclature and the standardized numbering of the isoxazole ring structure.

Conclusion

The precise molecular weight of a compound is a fundamental piece of data for researchers, enabling accurate measurements and calculations in experimental settings. This guide provides a clear and concise summary of the molecular weight of this compound, supporting the ongoing work of scientists and professionals in the pharmaceutical and chemical research sectors.

Disclaimer: As this technical guide focuses solely on the calculation of molecular weight, a theoretical value, sections on experimental protocols and signaling pathways are not applicable. No diagrams are required to illustrate the logical relationships within this straightforward calculation.

References

- 1. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. youtube.com [youtube.com]

- 9. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

- 14. youtube.com [youtube.com]

- 15. Oxygen, atomic [webbook.nist.gov]

Technical Guide: Synthesis of (3-Cyclopropylisoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for (3-Cyclopropylisoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of an oxime intermediate, followed by a [3+2] cycloaddition reaction to construct the isoxazole ring.

I. Overview of the Synthesis Pathway

The principal route for the synthesis of this compound involves two key transformations:

-

Oxime Formation: The reaction of cyclopropanecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base to yield cyclopropanecarboxaldehyde oxime.

-

[3+2] Cycloaddition: The in situ generation of cyclopropyl nitrile oxide from the corresponding oxime, which then undergoes a 1,3-dipolar cycloaddition reaction with propargyl alcohol to form the target molecule.

This pathway is favored due to its efficiency and the commercial availability of the starting materials.

II. Experimental Protocols

The following protocols are based on established methodologies for analogous isoxazole syntheses. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

Reaction: Cyclopropanecarboxaldehyde + Hydroxylamine Hydrochloride → Cyclopropanecarboxaldehyde Oxime

Materials:

-

Cyclopropanecarboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or a suitable base

-

Ethanol or other appropriate solvent

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropanecarboxaldehyde in ethanol.

-

Add a solution of hydroxylamine hydrochloride and pyridine (or another suitable base) in ethanol to the flask.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield crude cyclopropanecarboxaldehyde oxime, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

Reaction: Cyclopropanecarboxaldehyde Oxime + Propargyl Alcohol → this compound

Materials:

-

Cyclopropanecarboxaldehyde oxime

-

Propargyl alcohol

-

Sodium hypochlorite solution (NaOCl, aqueous) or another suitable oxidizing agent

-

A suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM)

-

Deionized water

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropanecarboxaldehyde oxime and propargyl alcohol in the chosen organic solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous sodium hypochlorite solution dropwise via the dropping funnel while maintaining the temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, with progress monitored by TLC.

-

Once the reaction is complete, the mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

III. Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses. Actual results may vary depending on the specific conditions employed.

| Parameter | Step 1: Oxime Formation | Step 2: [3+2] Cycloaddition |

| Key Reagents | Cyclopropanecarboxaldehyde, Hydroxylamine HCl, Base | Cyclopropanecarboxaldehyde Oxime, Propargyl Alcohol, NaOCl |

| Solvent | Ethanol | Dichloromethane or CCl₄ |

| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |

| Reaction Time | 2 - 6 hours | 12 - 48 hours |

| Typical Yield | > 90% | 60 - 80% |

| Purification | Extraction / Crystallization | Column Chromatography |

IV. Visualized Synthesis Pathway

The logical flow of the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis pathway for this compound.

V. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis.

An In-depth Technical Guide on the Solubility of (3-Cyclopropylisoxazol-5-yl)methanol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Cyclopropylisoxazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for its efficient use in reaction chemistry, purification, and formulation development. This document presents illustrative solubility data, detailed experimental protocols for solubility determination, and a standard workflow for solubility assessment in a drug discovery and development context. The information herein is intended to serve as a practical resource for scientists and researchers working with this and structurally related isoxazole derivatives.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a cyclopropyl group and a hydroxymethyl group. The isoxazole moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] The solubility of this compound is a critical physicochemical parameter that influences its handling, reactivity, and bioavailability in potential therapeutic applications. This guide offers a detailed examination of its solubility profile in a selection of common organic solvents, based on established principles of organic chemistry and standard laboratory practices. Isoxazole and its derivatives, being polar in nature due to the presence of nitrogen and oxygen atoms, generally exhibit higher solubility in polar solvents.[3]

Illustrative Solubility Data

While specific experimental data for this compound is not widely published, the following table provides a representative summary of expected solubility in a range of common organic solvents at ambient temperature (25°C). This data is extrapolated from the general solubility trends of polar organic compounds and isoxazole derivatives.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility (g/L) | Classification |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 32.7 | > 100 | Very Soluble |

| Ethanol | C₂H₅OH | 24.5 | > 100 | Very Soluble |

| Isopropanol | C₃H₈O | 19.9 | 50 - 100 | Soluble |

| Water | H₂O | 80.1 | < 10 | Sparingly Soluble |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | > 100 | Very Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | > 100 | Very Soluble |

| Acetonitrile | C₂H₃N | 37.5 | 50 - 100 | Soluble |

| Acetone | C₃H₆O | 20.7 | 50 - 100 | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 10 - 50 | Soluble |

| Nonpolar Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | 10 - 50 | Soluble |

| Toluene | C₇H₈ | 2.38 | < 1 | Insoluble |

| Hexane | C₆H₁₄ | 1.88 | < 1 | Insoluble |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[4] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid remaining at equilibrium.

-

Add a known volume of each organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the dissolved compound in the filtered sample by interpolating from the calibration curve.

-

Visualization of Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

A Technical Guide to the Biological Activities of Novel Isoxazole Derivatives

Executive Summary: Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in medicinal chemistry.[1] The unique structural and electronic properties of the isoxazole nucleus have led to the development of derivatives with a broad spectrum of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] Structural modifications to the isoxazole core are frequently employed to enhance potency, selectivity, and pharmacokinetic profiles, making it a versatile intermediate in the design of novel therapeutic agents.[3][6] This guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel isoxazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows for researchers and drug development professionals.

Anticancer Activity of Novel Isoxazole Derivatives

Isoxazole-containing compounds have emerged as promising candidates in oncology, demonstrating cytotoxic effects against a variety of human cancer cell lines.[7] Their mechanisms of action are diverse, including the inhibition of crucial cellular targets like protein kinases and heat shock proteins (HSP90).[8][9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| N-phenyl-5-carboxamidyl Isoxazole | Colon 38, CT-26 (Colon) | 2.5 µg/mL | [10] |

| Isoxazole-pyrazolo[1,5-a]pyrimidines (10a, 10b, 10c, 10e, 10i, 10j) | PC3, DU-145 (Prostate), A549 (Lung), MCF-7 (Breast) | Displayed higher activity than the standard drug, Etoposide. | [11] |

| Isoxazole-Carboxamide (2d) | HeLa (Cervical) | 15.48 µg/mL | [12][13] |

| Isoxazole-Carboxamide (2d, 2e) | Hep3B (Liver) | ~23 µg/mL | [12][13] |

| Isoxazole-Carboxamide (2a) | MCF-7 (Breast) | 39.80 µg/mL | [12][13] |

| Monoterpene Isoxazoline (16c) | HT1080 (Fibrosarcoma) | 9.02 µM | [14] |

| Monoterpene Isoxazoline (16b) | HT1080 (Fibrosarcoma) | 10.72 µM | [14] |

| Curcumin Isoxazole Derivative (40) | MCF-7 (Breast) | 3.97 µM | [14] |

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the anticancer activity of new compounds.[11]

Methodology:

-

Cell Seeding: Cancer cells (e.g., PC3, MCF-7, A549) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The synthesized isoxazole derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours). A control group receives only the vehicle (DMSO).

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for another 3-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

Visualized Workflow: Anticancer Activity Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent evaluation of novel compounds for anticancer activity.

Antimicrobial Activity of Novel Isoxazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][15][16]

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

| Sampangine Isoxazole Derivative (42) | Cryptococcus neoformans H99 | 0.031 µg/mL (MIC₈₀) | [14] |

| Sampangine Isoxazole Derivative (42) | Resistant Candida albicans | 0.12 µg/mL (MIC₈₀) | [14] |

| Benzo[d]isoxazole Derivative | Bacillus subtilis | 31.25 µg/mL | [15] |

| Benzo[d]isoxazole Derivative | Bacillus subtilis | 62.5 µg/mL | [15] |

| Imidazole-bearing Isoxazoles (4a-d, 4f, 4g) | Various bacterial strains | Showed significant activity | [17] |

Key Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[16]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

-

Serial Dilution: The test isoxazole compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of decreasing concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualized Workflow: Antimicrobial Susceptibility Testing

This diagram outlines the process of determining the Minimum Inhibitory Concentration (MIC) using the broth dilution method.

Anti-inflammatory Activity of Novel Isoxazole Derivatives

Inflammation is a key pathological feature of many chronic diseases. Isoxazole derivatives have shown potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (5-LOX).[18][19] The well-known COX-2 inhibitor, Valdecoxib, features an isoxazole ring, highlighting the importance of this scaffold.[1][10]

Quantitative Data: Anti-inflammatory Efficacy

The anti-inflammatory activity can be measured by enzyme inhibition assays (IC50) or in vivo models (% inhibition of edema).

| Compound/Derivative Class | Assay/Model | Activity | Reference |

| Isoxazole Derivative (155) | 5-LOX Inhibition | IC₅₀ = 3.67 µM | [18] |

| Triazine-Isoxazole Hybrid (7a) | Carrageenan-induced Paw Edema | 51% inhibition | [19] |

| Indolyl–isoxazolidine (9a) | LPS-induced TNF-α & IL-6 production | Significant inhibition | [19][20] |

| TPI-7, TPI-13 (p-methoxy substituted) | Carrageenan-induced Paw Edema | Most active in series |

Key Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity of novel compounds.

Methodology:

-

Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., Nimesulide, Indomethacin), and test groups for different doses of the isoxazole derivatives.

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation: After a set period (e.g., 1 hour), a phlogistic agent, 1% carrageenan solution, is injected into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with that of the control group.

Visualized Pathway: Mechanism of Anti-inflammatory Action

The diagram below illustrates the inhibition of the arachidonic acid pathway by isoxazole derivatives, a common mechanism for their anti-inflammatory effects.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases. Some isoxazole derivatives have been shown to possess antioxidant properties, acting as scavengers of unstable free radicals.[7][21]

Quantitative Data: Antioxidant Capacity

The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, with results expressed as IC50 values.

| Compound/Derivative Class | Assay | Activity (IC₅₀) | Reference |

| Isoxazole-Carboxamide (2a) | DPPH Assay | 7.8 ± 1.21 µg/mL | [12][13] |

| Trolox (Standard) | DPPH Assay | 2.75 µg/mL | [12][13] |

Key Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a simple and rapid method for screening the antioxidant activity of compounds.

Methodology:

-

Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test isoxazole compounds are prepared in a range of concentrations.

-

Reaction Mixture: The test compound solutions are added to the DPPH solution. A control is prepared with the solvent instead of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The scavenging of DPPH radicals by the antioxidant compound results in a decrease in absorbance.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Perspectives

Novel isoxazole derivatives represent a highly versatile and promising class of compounds in drug discovery.[2][5] The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has yielded numerous potent molecules.[4][8] Future efforts will likely focus on optimizing the pharmacokinetic properties of lead compounds, exploring multi-target derivatives, and elucidating more detailed mechanisms of action to translate these promising findings into clinical applications.[3][5] The adaptability of the isoxazole scaffold ensures its continued importance in the development of next-generation therapeutics.[6]

References

- 1. ijpca.org [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. tsijournals.com [tsijournals.com]

- 18. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopropylisoxazole Compounds: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylisoxazole scaffold is a privileged structure in medicinal chemistry, combining the unique conformational and electronic properties of the cyclopropyl ring with the versatile hydrogen bonding capabilities and metabolic stability of the isoxazole moiety. This combination has led to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of cyclopropylisoxazole compounds, with a focus on their mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Farnesoid X Receptor (FXR) Agonism: A Primary Therapeutic Target

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Agonism of FXR has emerged as a promising therapeutic strategy for metabolic diseases such as dyslipidemia and non-alcoholic steatohepatitis (NASH). A prominent example of a cyclopropylisoxazole-containing compound targeting FXR is LY2562175 (also known as TERN-101).[1][2][3]

Quantitative Data for FXR Agonism

The in vitro potency of LY2562175 as an FXR agonist has been determined through cell-based reporter assays.

| Compound | Target | Assay Type | Potency (EC50) | Reference |

| LY2562175 | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 193 nM | [3] |

Signaling Pathway of FXR Agonism

Upon activation by an agonist such as LY2562175, FXR translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in lipid metabolism, including the reduction of triglycerides and LDL cholesterol, and an increase in HDL cholesterol.[1]

Experimental Protocols

This assay quantifies the ability of a compound to activate FXR and induce the expression of a reporter gene.

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: Cells are transiently transfected with expression vectors for human FXR and RXR, along with a reporter plasmid containing a luciferase gene under the control of an FXRE promoter.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of the cyclopropylisoxazole compound (e.g., LY2562175) or a vehicle control.

-

Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., β-galactosidase expression or cell viability) to account for variations in transfection efficiency and cell number. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

This protocol measures the change in mRNA expression of FXR target genes in response to compound treatment.

-

Cell Culture and Treatment: HepG2 cells (a human liver cancer cell line that endogenously expresses FXR) are cultured and treated with the test compound.

-

RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).[4]

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[4]

-

qRT-PCR: The cDNA is used as a template for PCR with primers specific for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH) for normalization.[5][6] The reaction is performed in a real-time PCR cycler using a DNA-binding dye (e.g., SYBR Green) or a fluorescent probe.[4]

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[6]

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: A Potential Neurological Target

The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity and neuronal function. However, its overactivation is implicated in various neurodegenerative diseases.[7] While specific quantitative data for cyclopropylisoxazole compounds as NMDA receptor antagonists is not yet widely published, the cyclopropyl group is a known feature in some NMDA receptor modulators.[8]

Logical Workflow for Screening NMDA Receptor Antagonists

The following workflow outlines the process for identifying and characterizing cyclopropylisoxazole compounds as NMDA receptor antagonists.

References

- 1. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA Receptor Antagonists for Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (3-Cyclopropylisoxazol-5-yl)methanol Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The (3-Cyclopropylisoxazol-5-yl)methanol core structure represents a promising scaffold in medicinal chemistry, demonstrating potential for the development of novel therapeutics. Isoxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this area.

Core Structure and Rationale for Derivatization

The core scaffold, this compound, combines the unique electronic and conformational properties of a cyclopropyl group with the versatile isoxazole heterocycle. The cyclopropyl moiety can offer metabolic stability and favorable interactions with biological targets. The isoxazole ring serves as a key pharmacophore, capable of participating in various non-covalent interactions. The primary alcohol functional group at the 5-position provides a convenient handle for synthetic modification, allowing for the exploration of a diverse chemical space and the optimization of pharmacological properties.

Synthesis of Structural Analogs and Derivatives

A general synthetic strategy for preparing this compound and its derivatives involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1]

General Synthesis Scheme:

Figure 1: General synthetic pathway to this compound.

Experimental Protocol: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol (A Representative Analog) [1]

-

Oxime Formation: Benzaldehyde is converted to benzaldoxime by reacting it with hydroxylamine hydrochloride in the presence of a base in pyridine solvent.[1]

-

Nitrile Oxide Formation and Cycloaddition: The resulting oxime is treated with an oxidizing agent, such as sodium hypochlorite, to generate the corresponding nitrile oxide in situ.[1] This intermediate then undergoes a [3+2] cycloaddition reaction with propargyl alcohol to yield (3-para-tolyl-isoxazol-5-yl)methanol.[1] The product is then isolated as a solid.[1]

-

Purification and Characterization: The synthesized compound is purified using standard techniques such as recrystallization or column chromatography. The structure is confirmed by spectroscopic methods like FT-IR and 1H NMR.[1]

Derivatization of the core structure can be achieved by:

-

Modification of the Methanol Group: Esterification, etherification, or conversion to amines and amides.

-

Substitution on the Cyclopropyl Ring: Introduction of various functional groups to probe for additional binding interactions.

-

Modification of the Isoxazole Ring: While synthetically more challenging, bioisosteric replacement of the isoxazole with other five-membered heterocycles like oxazole or pyrazole can be explored.

Biological Activities and Potential Therapeutic Applications

Derivatives of the 3-cyclopropylisoxazole scaffold have shown promise in several therapeutic areas, with anti-inflammatory and anticancer activities being the most prominent.

Anti-inflammatory Activity

Potential Mechanism of Action: p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[2] Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for anti-inflammatory drug discovery.[3] Several isoxazole-containing compounds have been identified as inhibitors of p38 MAPK.[4]

Figure 2: Simplified p38 MAPK signaling pathway and the putative inhibitory role of isoxazole derivatives.

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [5]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation: Dilute the p38α kinase, substrate (e.g., ATF2 peptide), and ATP in the kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[5] Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO (control), 2 µL of the enzyme, and 2 µL of the substrate/ATP mixture.[5]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[5]

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anticancer Activity

Isoxazole derivatives have been reported to exhibit antiproliferative and pro-apoptotic activities against various cancer cell lines.[6][7][8] The mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| Isoxazole Derivative A | K562 (Leukemia) | IC50 | 16 µg/mL | [9] |

| Isoxazole Derivative B | CML (Chronic Myeloid Leukemia) | IC50 | 18 µg/mL | [9] |

| 3,4-isoxazolediamide analog | U251-MG (Glioblastoma) | - | Significant antiproliferative activity | [6] |

| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine analog | T98G (Glioblastoma) | - | Significant pro-apoptotic activity | [6] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is still emerging, preliminary findings from related isoxazole series suggest some key trends:

-

Substitution on the 5-position: The nature of the substituent at the 5-position of the isoxazole ring significantly influences activity. Conversion of the methanol to amides or esters can modulate potency and pharmacokinetic properties.

-

Aromatic Substituents: The presence and substitution pattern of an aromatic ring at the 3-position can be critical for activity. For instance, in some series, electron-withdrawing or donating groups on a phenyl ring can fine-tune the inhibitory potential.

-

Cyclopropyl Group: The cyclopropyl group is often well-tolerated and may contribute to enhanced potency and metabolic stability.

Figure 3: Structure-Activity Relationship (SAR) summary for this compound derivatives.

Future Directions and Conclusion

The this compound scaffold holds considerable potential for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. Future research should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a focused library of derivatives to build a more comprehensive understanding of the structural requirements for optimal activity and selectivity.

-

Target identification and validation: Elucidating the specific molecular targets of active compounds to understand their mechanism of action.

-

In vivo evaluation: Advancing promising candidates to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrroles and other heterocycles as inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. espublisher.com [espublisher.com]

- 8. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis [mdpi.com]

A Technical Guide to the Synthesis of 3,5-Disubstituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing 3,5-disubstituted isoxazoles. This class of heterocyclic compounds is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. This guide details key synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate the replication and further development of these methods.

The 1,3-Dipolar Cycloaddition Approach

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most powerful and versatile methods for the synthesis of 3,5-disubstituted isoxazoles.[1][2][3] This approach allows for the convergent assembly of the isoxazole core from two readily available fragments. A key feature of this method is the in situ generation of the often unstable nitrile oxide intermediate from a stable precursor, most commonly an aldoxime or a hydroximoyl chloride.[1][4] The regioselectivity of the cycloaddition is a critical aspect, and both metal-free and metal-catalyzed variants have been developed to control the orientation of the dipole and dipolarophile addition.[2]

A general representation of the 1,3-dipolar cycloaddition for the synthesis of 3,5-disubstituted isoxazoles is depicted below.

Caption: General scheme of 1,3-dipolar cycloaddition for isoxazole synthesis.

Quantitative Data for 1,3-Dipolar Cycloaddition

The following table summarizes the reaction conditions and yields for the synthesis of various 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.

| Entry | R1 | R2 | Reaction Conditions | Yield (%) | Reference |

| 1 | Phenyl | Phenyl | NCS, NaOH, ChCl:urea, 50°C, 4h | 85 | [1] |

| 2 | 4-Chlorophenyl | Phenyl | NCS, NaOH, ChCl:urea, 50°C, 4h | 82 | [1] |

| 3 | 4-Methoxyphenyl | Phenyl | NCS, NaOH, ChCl:urea, 50°C, 4h | 88 | [1] |

| 4 | 2-Naphthyl | Phenyl | NCS, NaOH, ChCl:urea, 50°C, 4h | 78 | [1] |

| 5 | Phenyl | 4-Tolyl | NCS, NaOH, ChCl:urea, 50°C, 4h | 83 | [1] |

| 6 | Phenyl | 4-Methoxyphenyl | NCS, NaOH, ChCl:urea, 50°C, 4h | 86 | [1] |

Experimental Protocol: One-Pot Synthesis in Deep Eutectic Solvent

This protocol describes a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles using a deep eutectic solvent (DES) as the reaction medium.[1]

Materials:

-

Aldehyde (2 mmol)

-

Hydroxylamine (138 mg, 2 mmol)

-

Sodium hydroxide (80 mg, 2 mmol)

-

N-Chlorosuccinimide (NCS) (400 mg, 3 mmol)

-

Alkyne (2 mmol)

-

Choline chloride:urea (ChCl:urea) 1:2 (1 mL)

-

Ethyl acetate (AcOEt)

-

Water

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the corresponding aldehyde (2 mmol) in ChCl:urea 1:2 (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

-

Stir the resulting mixture at 50°C for one hour.

-

Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours.

-

Add the corresponding alkyne (2 mmol) and stir the mixture for four hours at 50°C.

-

Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).

-

Dry the combined organic phases over MgSO4 and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.[1]

Synthesis from β-Nitroenones

A modern and efficient method for the synthesis of 3,5-disubstituted isoxazoles involves a domino reductive Nef reaction/cyclization of β-nitroenones.[5][6] This approach utilizes tin(II) chloride dihydrate as a reducing agent in ethyl acetate, offering mild reaction conditions and tolerance for a variety of functional groups.[5] The proposed mechanism involves the initial reduction of the nitroalkene to an oxime, which then undergoes intramolecular cyclization with the carbonyl group, followed by dehydration to yield the isoxazole ring.[5]

The workflow for the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones is illustrated below.

Caption: Workflow for the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones.

Quantitative Data for Synthesis from β-Nitroenones

The following table presents the reaction conditions and yields for the synthesis of various 3,5-disubstituted isoxazoles from β-nitroenones.[5]

| Entry | R1 | R2 | Time (min) | Yield (%) |

| 1 | Ph | Ph | 15 | 85 |

| 2 | 4-MeC6H4 | Ph | 15 | 82 |

| 3 | 4-MeOC6H4 | Ph | 20 | 88 |

| 4 | 4-ClC6H4 | Ph | 15 | 91 |

| 5 | 2-Thienyl | Ph | 20 | 75 |

| 6 | Ph | 4-MeC6H4 | 15 | 80 |

| 7 | Ph | 4-ClC6H4 | 15 | 86 |

Reactions performed under microwave irradiation.

Experimental Protocol: Synthesis from β-Nitroenones

This protocol details the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones under microwave conditions.[5]

Materials:

-

β-Nitroenone (1 mmol)

-

Tin(II) chloride dihydrate (SnCl2·2H2O) (2 mmol)

-

Ethyl acetate (EtOAc) (3 mL)

-

Saturated aqueous NaHCO3 solution

-

Saturated aqueous NaCl solution

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

In a microwave-transparent sealed vial, dissolve the β-nitroenone (1 mmol) in ethyl acetate (3 mL).

-

Add tin(II) chloride dihydrate (2 mmol) to the solution.

-

Seal the vial and irradiate it in a microwave reactor at 100°C for the time specified in the table above.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO3 and then with a saturated aqueous solution of NaCl.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.[5]

Role in Drug Development: Inhibition of Cyclooxygenase (COX) Pathways

3,5-Disubstituted isoxazoles are of significant interest in drug development due to their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2).[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX enzymes is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). Certain 3,5-disubstituted isoxazole derivatives have shown significant inhibitory activity towards both LOX and COX-2, making them promising candidates for the development of novel anti-inflammatory and anticancer agents.[7]

The signaling pathway illustrating the inhibition of the COX-2 enzyme by a 3,5-disubstituted isoxazole is shown below.

Caption: Inhibition of the COX-2 pathway by a 3,5-disubstituted isoxazole.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 6. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of (3-Cyclopropylisoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and characterization of (3-Cyclopropylisoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. The isoxazole moiety is a key structural feature in numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The inclusion of a cyclopropyl group may further enhance pharmacological activity and metabolic stability.[7] Two distinct synthetic routes are presented: a classical 1,3-dipolar cycloaddition and a more direct reduction of a commercially available aldehyde. Comprehensive characterization data, based on established spectroscopic principles, are provided to aid in the identification and quality control of the synthesized compound.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds in drug discovery.[1][2][3][4][5] Their unique electronic and structural properties allow for diverse interactions with biological targets.[1] this compound combines the privileged isoxazole scaffold with a cyclopropyl group, a common motif in medicinal chemistry known to improve metabolic stability and binding affinity.[7] This application note provides detailed methodologies for the preparation and characterization of this compound, intended to facilitate its investigation for potential therapeutic applications.

Synthesis Protocols

Two primary methods for the synthesis of this compound are outlined below.

Method 1: Reduction of 3-Cyclopropylisoxazole-5-carbaldehyde

This is the recommended route due to the commercial availability of the starting material, offering a more direct and higher-yielding synthesis. The protocol involves the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Cyclopropylisoxazole-5-carbaldehyde (1.0 eq) in methanol or ethanol (approximately 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, slowly add deionized water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol/ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to obtain the final product.

Method 2: 1,3-Dipolar Cycloaddition

This method follows a classical approach to isoxazole synthesis and is a viable alternative if the starting aldehyde for Method 1 is unavailable.[8]

Experimental Protocol:

-

Oxime Formation:

-

In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of pyridine and ethanol.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure and add water.

-

Extract the product, cyclopropanecarboxaldehyde oxime, with diethyl ether.

-

Wash the combined organic layers with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry over anhydrous MgSO4, filter, and concentrate to obtain the crude oxime, which can often be used in the next step without further purification.

-

-

Nitrile Oxide Formation and Cycloaddition:

-

In a two-necked flask, dissolve the cyclopropanecarboxaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add propargyl alcohol (1.2 eq) to the solution.

-

Slowly add a solution of sodium hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with water and extract with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Characterization Data

The following tables summarize the expected analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |

| IUPAC Name | This compound |

Table 2: Estimated ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.30 | s | 1H | H-4 (isoxazole) |

| ~4.80 | d | 2H | -CH₂OH |

| ~2.50 | br s | 1H | -OH |

| ~1.95 | m | 1H | CH (cyclopropyl) |

| ~1.10 | m | 2H | CH₂ (cyclopropyl) |

| ~0.95 | m | 2H | CH₂ (cyclopropyl) |

Table 3: Estimated ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C-5 (isoxazole) |

| ~162.0 | C-3 (isoxazole) |

| ~101.0 | C-4 (isoxazole) |

| ~58.0 | -CH₂OH |

| ~9.0 | CH (cyclopropyl) |

| ~8.0 | CH₂ (cyclopropyl) |

Table 4: Estimated FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 3140 | Medium | C-H stretch (isoxazole ring) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1450 | Medium-Weak | C=N, C=C stretch (isoxazole ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Table 5: Estimated Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 140.06 | [M+H]⁺ |

| 162.04 | [M+Na]⁺ |

| 122.05 | [M+H-H₂O]⁺ |

Potential Applications in Drug Discovery

The isoxazole ring is a versatile scaffold in medicinal chemistry, present in drugs with a variety of pharmacological activities.[1][2][3][4][5] The incorporation of a cyclopropyl moiety in this compound suggests potential for enhanced metabolic stability and binding interactions.[7] This compound could serve as a valuable building block for the synthesis of more complex molecules or be screened for a range of biological activities, including but not limited to:

-

Anti-inflammatory: As a potential inhibitor of enzymes such as cyclooxygenase (COX).

-

Antibacterial and Antifungal: Targeting essential microbial enzymes.

-

Anticancer: Investigating effects on cell proliferation and apoptosis pathways.

-

Antiviral: Screening against various viral replication targets.

Further studies are warranted to elucidate the specific biological targets and pharmacological profile of this compound.

Visualizations

References

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biolmolchem.com [biolmolchem.com]

Application Notes and Protocols: (3-Cyclopropylisoxazol-5-yl)methanol as a Versatile Synthon in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Cyclopropylisoxazol-5-yl)methanol is a valuable heterocyclic building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. The isoxazole core is a recognized pharmacophore present in numerous approved drugs, and the cyclopropyl group can impart favorable metabolic stability and conformational rigidity.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a synthon, focusing on its preparation and subsequent functionalization through common synthetic transformations.

Introduction

The isoxazole moiety is a prominent feature in a wide array of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antiviral effects.[2] The unique electronic properties and structural features of the isoxazole ring allow it to act as a versatile scaffold in medicinal chemistry. This compound combines this privileged heterocycle with a cyclopropyl group, a common motif in drug discovery for enhancing potency and optimizing pharmacokinetic properties, and a reactive hydroxymethyl group that serves as a handle for further synthetic elaboration.

This application note details the synthesis of this compound and provides protocols for its use in key synthetic transformations, including oxidation, etherification, and esterification, which are fundamental steps in the synthesis of more complex drug candidates and molecular probes.

Synthesis of this compound